4-Methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one hydrochloride
Overview
Description
“4-Methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one hydrochloride” appears to be a complex organic compound. However, there is limited information available specifically for this compound. A similar compound, “(4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)boronic acid”, has been found in the ChemSpider database1.
Synthesis Analysis
There is no specific synthesis process available for “4-Methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one hydrochloride”. However, a related compound, 3-aryl-2H-benzo[b][1,4]oxazin-2-ones, has been synthesized via a TFA-catalyzed tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids2.Molecular Structure Analysis
The molecular structure of “4-Methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one hydrochloride” is not readily available. However, the structure of a similar compound, “(4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)boronic acid”, can be found in the ChemSpider database1.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “4-Methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one hydrochloride”. However, the synthesis of a related compound involves a tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids2.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one hydrochloride” are not readily available. However, the properties of a similar compound, “(4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)boronic acid”, can be found in the ChemSpider database1.Safety And Hazards
There is no specific safety and hazard information available for “4-Methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one hydrochloride”. However, a related compound, PD-128,907, has been used in scientific research and has been shown to reduce toxicity from cocaine overdose in animal studies3.
Future Directions
There is no specific information available on the future directions of research or applications for “4-Methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one hydrochloride”. However, related compounds have been used in scientific research for studying the role of dopamine receptors in the brain3, and in the synthesis of new molecules for antiproliferative evaluation4.
Please note that this analysis is based on the available information and may not be fully comprehensive due to the limited specific information on “4-Methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one hydrochloride”.
properties
IUPAC Name |
4-methyl-5,6,7,7a-tetrahydro-4aH-pyrrolo[3,4-b][1,4]oxazin-3-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2.ClH/c1-9-5-2-8-3-6(5)11-4-7(9)10;/h5-6,8H,2-4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDKOQANCLHKKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CNCC2OCC1=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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